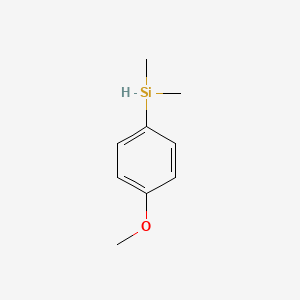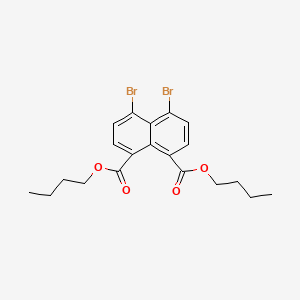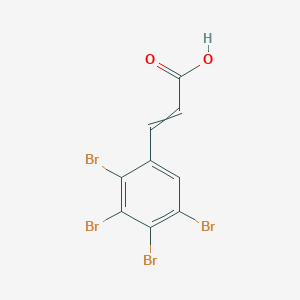
3-(2,3,4,5-Tetrabromophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Casein Kinase II Inhibitor III, TBCA, involves the bromination of cinnamic acid derivatives. The reaction typically requires the use of bromine or other brominating agents under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for Casein Kinase II Inhibitor III, TBCA, are not widely documented, the general approach involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Casein Kinase II Inhibitor III, TBCA, primarily undergoes substitution reactions due to the presence of bromine atoms on the aromatic ring. These reactions can be facilitated by nucleophiles under appropriate conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Casein Kinase II Inhibitor III, TBCA, include nucleophiles such as amines or thiols. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or ethanol under mild to moderate temperatures .
Major Products
The major products formed from these reactions are typically substituted derivatives of the original compound, where the bromine atoms are replaced by the nucleophiles used in the reaction .
Scientific Research Applications
Casein Kinase II Inhibitor III, TBCA, has a wide range of applications in scientific research:
Chemistry: Used as a tool to study phosphorylation and dephosphorylation processes.
Biology: Employed in cell biology to investigate the role of Casein Kinase II in various cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research where it has been shown to induce apoptosis in certain cancer cell lines
Industry: Utilized in the development of biochemical assays and as a reference compound in drug discovery.
Mechanism of Action
Casein Kinase II Inhibitor III, TBCA, exerts its effects by competitively inhibiting the ATP-binding site of Casein Kinase II. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular pathways. The compound has shown greater selectivity for Casein Kinase II compared to other kinases, making it a valuable tool for studying specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobenzotriazole (TBB): Another potent inhibitor of Casein Kinase II but with less selectivity compared to TBCA.
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBz): Similar in structure and function to TBB but with different selectivity profiles.
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): A selective inhibitor of Casein Kinase II with a different mechanism of action.
Uniqueness
Casein Kinase II Inhibitor III, TBCA, stands out due to its high selectivity and potency as an ATP-competitive inhibitor of Casein Kinase II. Its ability to efficiently induce apoptosis in certain cancer cell lines further highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJQCVOKYJWUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710597 |
Source


|
| Record name | 3-(2,3,4,5-Tetrabromophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934358-00-6 |
Source


|
| Record name | 3-(2,3,4,5-Tetrabromophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
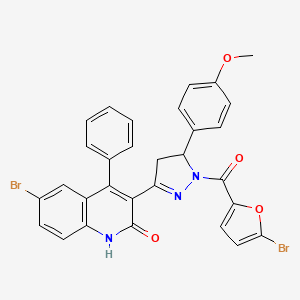
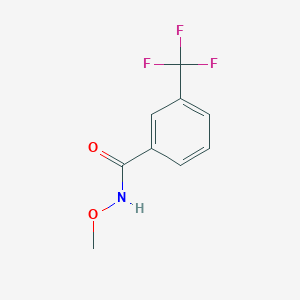
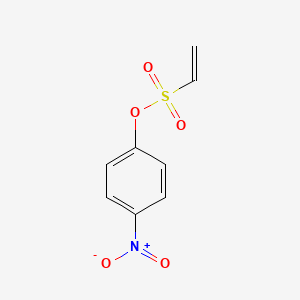
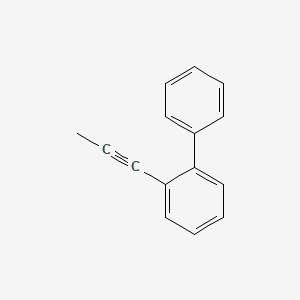

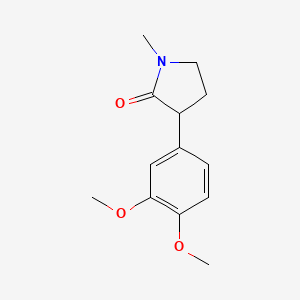
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)


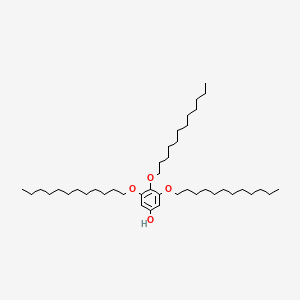
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)
